2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and a sulfanyl group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves the chlorination of a precursor compound followed by the introduction of methylsulfanyl and sulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the addition of methylsulfanyl and sulfanyl groups under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. The chloro group and the sulfur-containing groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzymatic activities and the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylsulfanyl-pyrimidine
- 2-Chloro-4-(methylsulfonyl)-aniline
Uniqueness
Compared to similar compounds, 2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and its cyclohexa-2,5-dien-1-one ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
116138-46-6 |
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Molecular Formula |
C8H7ClOS2 |
Molecular Weight |
218.7 g/mol |
IUPAC Name |
methyl 3-chloro-4-hydroxybenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClOS2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 |
InChI Key |
FEPPUGFDXCFOSU-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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